molecular formula C11H15BrFNO2 B1526435 [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine CAS No. 1179608-64-0

[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine

Cat. No. B1526435
CAS RN: 1179608-64-0
M. Wt: 292.14 g/mol
InChI Key: LXUDGWTUTDNEDQ-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluorophenyl)methylamine” is a chemical compound with the CAS Number: 1179608-64-0 . It has a molecular weight of 292.15 and its IUPAC name is N-(5-bromo-2-fluorobenzyl)-2,2-dimethoxyethanamine . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,11,14H,6-7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available sources.

Scientific Research Applications

Environmental Science

Researchers could explore its degradation products and their environmental impact, contributing to the understanding of chemical persistence and breakdown in ecosystems.

Each application leverages the unique chemical structure of (5-Bromo-2-fluorophenyl)methylamine , which includes a bromine atom that can undergo various organic reactions and a fluorine atom known for its stability and reactivity, making it a valuable compound in scientific research .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage conditions.

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,11,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDGWTUTDNEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=C(C=CC(=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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